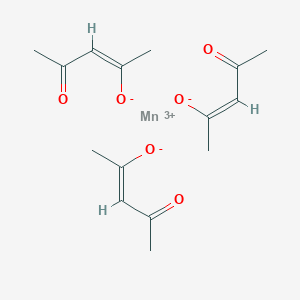

Manganese(III) 2,4-pentanedionate

Description

Properties

IUPAC Name |

manganese(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Mn/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZQBNDRDQEWAN-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mn+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21MnO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14284-89-0 | |

| Record name | Manganese, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese tris(4-oxopent-2-en-2-oate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves the reduction of potassium permanganate (KMnO₄) by acetylacetone (Hacac) in aqueous medium, buffered by sodium acetate (NaOAc). The reaction proceeds as follows:

Here, KMnO₄ acts as both an oxidizing agent and a manganese source, while excess acetylacetone ensures complete complexation.

Optimized Protocol

Table 1: Key Parameters for KMnO₄ Reduction Method

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (Hacac:KMnO₄) | 7:1 | |

| Temperature | 75°C | |

| Reaction Time | 60 minutes | |

| Purification | Recrystallization (benzene/petroleum ether) |

Co-Proportionation of Manganese(II) and Manganese(VII)

Redox Equilibrium Approach

This method leverages the comproportionation of Mn(II) (e.g., MnCl₂) and Mn(VII) (KMnO₄) in acidic media to yield Mn(III):

Industrial-Scale Adaptation

Table 2: Performance Metrics for Co-Proportionation Method

| Metric | Value | Source |

|---|---|---|

| Mn(II):Mn(VII) Ratio | 5:1 | |

| Optimal pH | 6.5–7.0 (buffered by NaOAc) | |

| Byproduct Formation | <5% MnO₂ |

Oxidation of Manganese(II) Acetylacetonate

Aerobic Oxidation Route

Mn(II) acetylacetonate, Mn(acac)₂, undergoes oxidation in the presence of O₂ or H₂O₂:

This method is favored for high-purity applications but requires stringent oxygen control.

Catalytic Enhancements

-

Catalysts : 2,2′-Bipyridine (bpy) accelerates oxidation rates by stabilizing Mn(III) intermediates.

-

Yield Improvement : From 70% (uncatalyzed) to 92% (with bpy).

Comparative Analysis of Methodologies

Table 3: Method Comparison Based on Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| KMnO₄ Reduction | 98 | 99 | Industrial | Moderate |

| Co-Proportionation | 90 | 97 | Pilot-Scale | High |

| Mn(II) Oxidation | 92 | 99.5 | Lab-Scale | Low |

Key Findings :

-

The KMnO₄ reduction method is optimal for industrial synthesis due to high yield and simplicity.

-

Co-proportionation balances cost and scalability, making it suitable for mid-volume production.

-

Mn(II) oxidation is reserved for high-purity applications despite higher operational costs.

Advanced Purification Techniques

Recrystallization Protocols

Hygroscopicity Management

Mn(acac)₃ is highly hygroscopic; storage under anhydrous N₂ or in vacuum desiccators is mandatory.

Emerging Innovations

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions: Manganese(III) 2,4-pentanedionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (( \text{H}_2\text{O}_2 )).

Substitution: The ligand exchange reactions can occur with other β-diketones or similar ligands under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with glyoxylate anion results in manganese(II) complexes, while oxidation can lead to higher oxidation state manganese species.

Scientific Research Applications

Catalytic Applications

Manganese(III) 2,4-pentanedionate serves as a catalyst in various organic reactions. Its ability to facilitate oxidation reactions is particularly noteworthy:

- Oxidative Cyclization Reactions : It has been used in the synthesis of phenanthridine derivatives through oxidative cyclization of 2-isocyanobiphenyls with boronic acids. This application highlights its role as a catalyst in organic synthesis, promoting complex molecular transformations efficiently .

- Nanoparticle Synthesis : Research indicates the preparation of manganese(III) acetylacetonate nanoparticles via environmentally friendly routes. These nanoparticles exhibit unique properties that can be utilized in catalysis and materials science .

Biochemical Applications

The compound's role extends to biochemistry, where it acts as a precursor for various biochemical processes:

- Vitamin E Precursor : this compound has been identified as a precursor for vitamin E synthesis, which is crucial for its antioxidant properties in biological systems .

- Enzyme Mimics : The compound is studied for its potential as an enzyme mimic due to its ability to facilitate redox reactions, similar to metalloenzymes found in nature .

Material Science

In materials science, this compound is employed in the development of advanced materials:

- Pigments and Dyes : It is utilized as a solvent in paint formulations and as an additive to enhance the color properties of various materials .

- Polymer Chemistry : The compound has applications in polymerization processes where it can act as a coordinating agent or catalyst, influencing the properties of the resulting polymers.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Catalysis | Oxidative cyclization | Efficient transformation of organic substrates |

| Nanoparticle synthesis | Environmentally friendly preparation methods | |

| Biochemistry | Vitamin E precursor | Essential for antioxidant functions |

| Enzyme mimicry | Facilitates redox reactions similar to natural enzymes | |

| Material Science | Pigments and dyes | Enhances color properties in paints |

| Polymer chemistry | Influences polymer properties through coordination |

Case Study 1: Synthesis of Phenanthridine Derivatives

In a study published by TCI Chemicals, this compound was used to synthesize phenanthridine derivatives through oxidative cyclization. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness as a catalyst in complex organic transformations .

Case Study 2: Environmentally Friendly Nanoparticle Production

Research conducted on the synthesis of manganese(III) acetylacetonate nanoparticles revealed an environmentally benign route that produced nanoparticles with diameters around 146 nm. These nanoparticles exhibited promising catalytic activity and potential applications in drug delivery systems .

Mechanism of Action

The mechanism of action of manganese(III) 2,4-pentanedionate involves its ability to undergo redox reactions and coordinate with various ligands. The compound can facilitate electron transfer processes, making it an effective catalyst. In biological systems, it can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metal 2,4-pentanedionate complexes share structural similarities but differ in oxidation states, coordination geometry, and reactivity. Below is a detailed comparison of Mn(acac)₃ with analogous compounds.

Iron(III) 2,4-Pentanedionate (Fe(acac)₃)

- Molecular Formula : C₁₅H₂₁FeO₆

- Molecular Weight : 353.18 g/mol

- Physical State : Reddish-brown solid

- Applications: Synthesis of magnetofluorescent nanoparticles for biomedical imaging and hyperthermia .

- Safety : Requires stringent handling protocols, including nitrile gloves and NIOSH-certified respirators, due to inhalation risks .

Cobalt(III) 2,4-Pentanedionate (Co(acac)₃)

- Molecular Formula : Co(C₅H₇O₂)₃

- Molecular Weight : ~356.20 g/mol (estimated)

- Physical State : Green powder

- Applications: Synthesis of monoporphyrin complexes for photochemical and magnetic studies . Less commonly used in organic catalysis compared to Mn(acac)₃, but valued in coordination chemistry for its stable +3 oxidation state.

Manganese(II) 2,4-Pentanedionate (Mn(acac)₂)

- Molecular Formula : Mn(C₅H₇O₂)₂

- Molecular Weight : 253.15 g/mol

- Physical State: Not explicitly described, likely a lighter-colored solid compared to Mn(acac)₃.

- Applications: Precursor for manganese oxide nanomaterials . Lacks the oxidizing power of Mn(acac)₃, limiting its role in radical-mediated reactions .

Vanadium(III) 2,4-Pentanedionate (V(acac)₃)

- Molecular Formula : C₁₅H₂₁O₆V

- Molecular Weight : 322.19 g/mol

- Applications: Catalytic applications in oxidation reactions, though less studied than Mn(acac)₃. Used in synthetic intermediates for organometallic chemistry .

Data Table: Comparative Analysis of Metal 2,4-Pentanedionate Complexes

Key Differences and Research Findings

Oxidation State and Reactivity :

- Mn(acac)₃ (+3) is a stronger oxidizer than Mn(acac)₂ (+2), enabling radical-based cyclizations and C–H activations .

- Fe(acac)₃ and Co(acac)₃ exhibit lower oxidative activity compared to Mn(acac)₃, favoring applications in materials synthesis over organic reactions .

Material Properties: Mn(acac)₃-derived thin films show higher thermal stability than those from Mn(acac)₂ due to the trivalent metal center . Fe(acac)₃-based nanoparticles exhibit superior magnetic properties, while Mn(acac)₃ is preferred for optical applications .

Safety and Handling :

- Mn(acac)₃ and Fe(acac)₃ both require protective gear, but Fe(acac)₃ has stricter respiratory safety protocols .

Biological Activity

Manganese(III) 2,4-pentanedionate, also known as manganese(III) acetylacetonate (chemical formula: ), is a coordination compound that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized as a dark red solid that is soluble in organic solvents. It is synthesized through the reaction of manganese(III) salts with acetylacetone and has been utilized in various applications ranging from catalysis to biological studies.

The biological activity of this compound can be attributed to its ability to undergo redox reactions and coordinate with various ligands. The compound can facilitate electron transfer processes, making it an effective catalyst in biological systems. Its interaction with enzymes and proteins can influence their activity and function, which is crucial for understanding its potential therapeutic applications .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties. It has been studied for its role as a model for metalloenzymes and enzyme mimetics, which are essential in biological systems for combating oxidative stress. The compound's redox behavior allows it to scavenge free radicals effectively .

Antifungal Activity

A study investigating the antifungal properties of various manganese complexes found that this compound demonstrated significant antifungal activity against strains such as Aspergillus flavus and Cladosporium herbarum. This highlights its potential use in agricultural and pharmaceutical applications .

Case Study 1: Synthesis and Characterization

In a study published in the Journal of Inorganic Biochemistry, researchers synthesized manganese(III) complexes and characterized their properties using X-ray crystallography. The study found that these complexes exhibited notable magnetic properties due to Jahn-Teller distortion, which is common in manganese(III) compounds .

Case Study 2: Biological Applications

Another investigation focused on the use of this compound as a catalyst in organic reactions. The study highlighted its effectiveness in promoting oxidation reactions, further emphasizing its utility in synthetic organic chemistry as well as potential applications in biological systems .

Comparative Analysis with Similar Compounds

| Property | This compound | Manganese(II) Acetylacetonate | Iron(III) Acetylacetonate |

|---|---|---|---|

| Oxidation State | +3 | +2 | +3 |

| Solubility | Organic solvents | Water | Organic solvents |

| Antioxidant Activity | Moderate | Low | High |

| Antifungal Activity | Significant | Minimal | Moderate |

| Catalytic Activity | High | Moderate | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing high-purity Manganese(III) 2,4-pentanedionate, and what critical parameters must be controlled during synthesis?

- Methodological Answer : Synthesis typically involves reacting Mn(III) salts (e.g., MnCl₃) with acetylacetone (2,4-pentanedione) in a basic aqueous solution. Critical parameters include:

- pH control (8–10) to deprotonate the ligand and facilitate coordination.

- Inert atmosphere (e.g., N₂ or Ar) to prevent oxidation/reduction of Mn(III).

- Temperature modulation (40–60°C) to optimize reaction kinetics.

Purification is achieved via recrystallization from anhydrous ethanol or acetone. Confirm purity using elemental analysis and IR spectroscopy .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies ligand coordination via C=O (1600–1550 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretching modes.

- Elemental Analysis : Quantifies C, H, and Mn content to verify stoichiometry.

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms octahedral geometry.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., ligand loss at 180–220°C).

- UV-Vis Spectroscopy : Reveals d-d transitions (e.g., 450–500 nm for Mn(III)) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Neoprene/nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in airtight containers, protected from moisture and light at 0–6°C.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Always consult the Safety Data Sheet (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How does the paramagnetic nature of Mn(III) influence its characterization by NMR spectroscopy, and what alternative techniques can be employed?

- Methodological Answer :

- Mn(III) (d⁴ configuration) exhibits strong paramagnetism, causing severe line broadening in NMR. Alternative approaches include:

- Electron Paramagnetic Resonance (EPR) : Probes electronic environment and oxidation state.

- X-ray Absorption Spectroscopy (XAS) : Provides local structural details (e.g., Mn-O bond lengths).

- Magnetic Susceptibility Measurements : Quantifies paramagnetic behavior using SQUID magnetometry .

Q. In catalytic oxidation reactions, how does the ligand environment of this compound influence its reactivity and selectivity?

- Methodological Answer :

- Ligand Effects : Acetylacetonate ligands stabilize Mn(III) by preventing hydrolysis and modulating redox potential.

- Steric Hindrance : Bulky ligands reduce substrate accessibility, altering selectivity.

- Experimental Design : Compare catalytic performance with substituted ligands (e.g., hexafluoroacetylacetonate) in oxidation reactions (e.g., alkene epoxidation). Monitor kinetics via GC-MS or UV-Vis .

Q. What strategies are recommended for resolving contradictions in reported thermodynamic stability data for this compound across studies?

- Methodological Answer :

- Variable Control : Replicate experiments under identical conditions (solvent, temperature, purity).

- Purity Validation : Use TGA to detect hydrate formation and ICP-MS to verify metal content.

- Cross-Technique Validation : Correlate stability data from DSC (melting points) and XRD (structural integrity).

- Literature Meta-Analysis : Identify trends in counterion effects (e.g., chloride vs. nitrate salts) .

Q. What experimental approaches are used to investigate the redox behavior of this compound in solution-phase reactions?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials in non-aqueous solvents (e.g., acetonitrile) using a three-electrode system.

- Spectroelectrochemistry : Couple CV with UV-Vis to track intermediate species during electron transfer.

- Controlled Atmosphere Experiments : Perform reactions under inert vs. O₂-rich conditions to assess oxidative stability .

Q. How can researchers accurately quantify the Mn(III) content in synthesized complexes?

- Methodological Answer :

- Titration : Use EDTA under buffered conditions (pH 6–7) to chelate Mn(III), with xylenol orange as an indicator.

- ICP-OES/ICP-MS : Digest samples in HNO₃/HCl and quantify Mn via calibration curves.

- Redox Titration : Employ standardized ascorbic acid to reduce Mn(III) to Mn(II), monitored potentiometrically .

Data Contradiction Analysis

- Example Scenario : Conflicting reports on Mn(acac)₃ stability in aqueous vs. organic solvents.

- Resolution Steps :

Solvent Screening : Test stability in water, ethanol, and toluene via TGA and UV-Vis.

Hydration Effects : Compare anhydrous vs. hydrated forms using Karl Fischer titration.

Kinetic Studies : Track decomposition rates under varying temperatures and light exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.